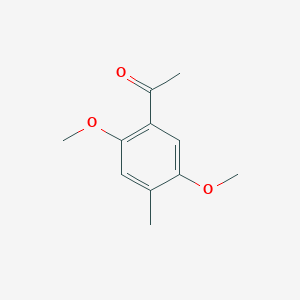

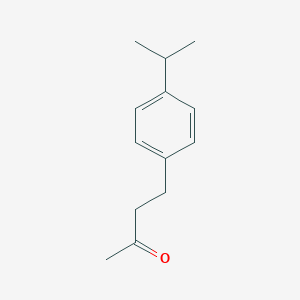

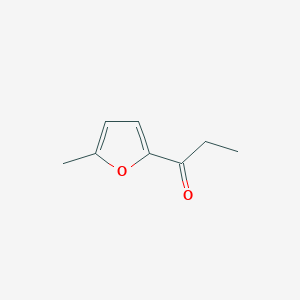

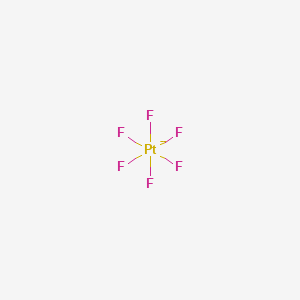

![molecular formula C10H13NO4S B076603 4-[(Propylamino)sulfonyl]benzoic acid CAS No. 10252-65-0](/img/structure/B76603.png)

4-[(Propylamino)sulfonyl]benzoic acid

Descripción general

Descripción

“4-[(Propylamino)sulfonyl]benzoic acid” is a chemical compound with the CAS Number: 10252-65-0 . It has a molecular weight of 243.28 and its IUPAC name is 4-[(propylamino)sulfonyl]benzoic acid . The compound is a solid at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-[(Propylamino)sulfonyl]benzoic acid” were not found in the search results, a related compound, “4-(propylamino)benzoic acid”, has been synthesized from 4-amino-benzoic acid and propionaldehyde using borane-2-picoline complex in methanol .Molecular Structure Analysis

The InChI code for “4-[(Propylamino)sulfonyl]benzoic acid” is1S/C10H13NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) . Its canonical SMILES representation is CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . Its topological polar surface area is 91.8 Ų .Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

Perfluoroalkyl acids (PFAs), including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have widespread industrial and consumer product applications. The developmental toxicity of these compounds, particularly their effects on rodents, underscores potential human health risks. Research suggests focusing on developmental effects and reproductive indices to better understand these hazards (Lau et al., 2004).

Degradation and Environmental Fate

The microbial degradation of polyfluoroalkyl chemicals, acting as potential perfluoroalkyl acid (PFAA) precursors, is crucial for evaluating environmental fate and effects. Studies have highlighted the importance of understanding quantitative and qualitative relationships between precursors and PFAS, microbial degradation pathways, and novel degradation intermediates (Liu & Mejia Avendaño, 2013).

Removal Technologies

The challenge of removing PFAS from water, including PFOS and PFOA, has led to the investigation of various treatment technologies. Adsorption, particularly using activated carbon, has been studied extensively. However, the need for cost-effective and efficient removal strategies for PFAS, including advanced oxidation processes, reverse osmosis, and others, remains a significant concern for environmental management (Kucharzyk et al., 2017).

Immunotoxicity and Health Risks

The immunotoxic effects of PFOA and PFOS, potentially mediated by peroxisome proliferator-activated receptor alpha (PPARα), include altered inflammatory responses and antibody synthesis. Notably, some immune effects may occur independently of PPARα, emphasizing the need for further research into both dependent and independent pathways of immunomodulation (DeWitt et al., 2009).

Propiedades

IUPAC Name |

4-(propylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-7-11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXMBOAZBOVQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346396 | |

| Record name | 4-(Propylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Propylamino)sulfonyl]benzoic acid | |

CAS RN |

10252-65-0 | |

| Record name | 4-[(Propylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10252-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Propylamino)sulfonyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010252650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Propylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((PROPYLAMINO)SULFONYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGK2SB58H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.